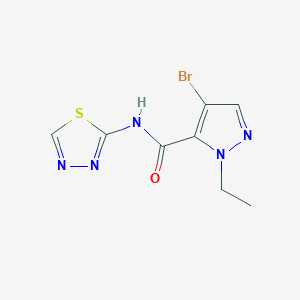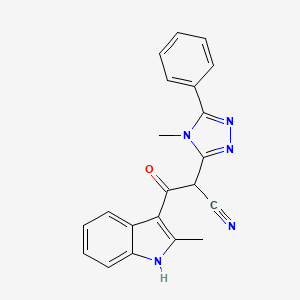
4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole family and has been found to have a wide range of biochemical and physiological effects. In
科学研究应用
4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anti-inflammatory, antitumor, and antiviral activities. It has also been shown to exhibit neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating the activity of certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, antitumor, and antiviral activities, this compound has been shown to exhibit antioxidant, antiplatelet, and antidiabetic effects. It has also been shown to improve cognitive function and to have potential applications in the treatment of depression and anxiety.
实验室实验的优点和局限性
One advantage of using 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide in lab experiments is its high potency and specificity. This compound has been shown to have potent activity at low concentrations, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research involving 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and to determine its potential efficacy in treating these conditions.
Another area of interest is its potential applications in the treatment of viral infections. 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have potent antiviral activity against a wide range of viruses, including influenza, hepatitis C, and Zika virus. Further studies are needed to determine its potential efficacy in treating these infections.
Finally, there is potential for the development of novel derivatives of 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide with improved solubility and potency. These derivatives could be useful tools for studying the mechanisms of various biological processes and could have potential applications in the development of new therapeutics.
合成方法
The synthesis of 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-1-ethylpyrazole-5-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then treated with ethyl chloroformate to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
属性
IUPAC Name |
4-bromo-2-ethyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5OS/c1-2-14-6(5(9)3-11-14)7(15)12-8-13-10-4-16-8/h3-4H,2H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLAARRJNRLFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)

![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)


![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)


![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)